molecular formula C29H22N4O5 B11498916 3'-(2-methoxyphenyl)-1-(3-nitrobenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

3'-(2-methoxyphenyl)-1-(3-nitrobenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11498916
M. Wt: 506.5 g/mol
InChI Key: VZYGTGSGRUMRPS-UHFFFAOYSA-N
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Description

3’-(2-Methoxyphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione is a complex organic compound that features a spiro linkage between an indole and a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(2-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione typically involves multi-step organic reactions. The initial steps often include the preparation of the indole and quinazoline precursors, followed by their coupling through a spiro linkage. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3’-(2-Methoxyphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy and nitro groups can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation of the methoxy group can produce a carboxylic acid derivative.

Scientific Research Applications

3’-(2-Methoxyphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-(2-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)propanoic acid
  • 2-Methoxyphenyl isocyanate
  • 2-Methyl-3-nitroaniline

Uniqueness

What sets 3’-(2-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione apart from similar compounds is its spiro linkage, which imparts unique structural and chemical properties. This spiro linkage can influence the compound’s reactivity, stability, and biological activity, making it a valuable target for further research and development.

Properties

Molecular Formula

C29H22N4O5

Molecular Weight

506.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1'-[(3-nitrophenyl)methyl]spiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C29H22N4O5/c1-38-26-16-7-6-15-25(26)32-27(34)21-11-2-4-13-23(21)30-29(32)22-12-3-5-14-24(22)31(28(29)35)18-19-9-8-10-20(17-19)33(36)37/h2-17,30H,18H2,1H3

InChI Key

VZYGTGSGRUMRPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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